molecular formula C11H11ClO3 B1332289 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde CAS No. 692279-00-8

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Cat. No.: B1332289
CAS No.: 692279-00-8
M. Wt: 226.65 g/mol
InChI Key: NRDGWVVVMWKGRU-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Natural Occurrence

  • Synthesis of Benzofurans: A study by Mali and Massey (1998) described a procedure for synthesizing 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde. This synthesis contributes to the understanding of naturally occurring benzofurans (Mali & Massey, 1998).

Solubility and Chemical Properties

  • Solubility and Activity Coefficients: Larachi et al. (2000) provided experimental data on the solubility of related chloro-hydroxy-methoxybenzaldehydes in water, which is valuable for understanding the solubility behavior of similar compounds (Larachi et al., 2000).

Anticancer Activity

  • Anticancer Synthesis: Sayekti et al. (2021) explored the synthesis of C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene, which showed cytotoxic activity against HeLa and T47D cells, suggesting potential anticancer applications (Sayekti et al., 2021).

Antioxidant Activity

  • Chalcone Derivatives Synthesis: Rijal et al. (2022) conducted a study on the synthesis of derivatives from halogenated vanillin, including chloro-hydroxy-methoxybenzaldehyde, and evaluated their antioxidant activity (Rijal et al., 2022).

Catalysis and Reaction Chemistry

  • Catalytic Activities in Cross-Coupling Reactions: Deschamps et al. (2007) investigated the use of a methoxybenzaldehyde ligand in palladium(II) complexes for Suzuki and Sonogashira cross-coupling reactions, highlighting the compound's role in catalytic processes (Deschamps et al., 2007).

Organic Synthesis

  • Synthesis of N-Piperidine Benzamides: Cheng De-ju (2015) described the synthesis of N-allyl-2-chloro-N-(piperidin-4-yl) benzamide from 1-benzylpiperidin-4-one, using a bromomethyl derivative of 4-methoxybenzaldehyde, indicating its application in the synthesis of complex organic compounds (Cheng De-ju, 2015).

Properties

IUPAC Name

2-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDGWVVVMWKGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366799
Record name 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692279-00-8
Record name 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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